

4-Hydroxy-benzaldehyde hydrazone as a building block in organic synthesis

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Compound of Interest

Compound Name: 4-Hydroxy-benzaldehyde
hydrazone

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Application Notes: 4-Hydroxybenzaldehyde Hydrazone in Organic Synthesis

Introduction

4-Hydroxybenzaldehyde hydrazone is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and molecules with significant biological activities. Its structure, featuring a reactive hydrazone moiety (-NHN=CH-) and a phenolic hydroxyl group, allows for diverse chemical transformations. Hydrazones, in general, are recognized for their roles in developing compounds with antimicrobial, anticancer, antitubercular, and anti-inflammatory properties.[1] The presence of the azomethine group is key to their biological potential.[2] This document outlines the applications of 4-hydroxybenzaldehyde hydrazone, providing detailed protocols for its use in synthetic chemistry.

Core Applications

The primary utility of 4-hydroxybenzaldehyde and its hydrazone derivatives lies in their function as precursors and intermediates for more complex molecules.[3][4] They are instrumental in:

- **Synthesis of Heterocyclic Compounds:** Hydrazones are well-established starting materials for creating various heterocyclic systems like pyrazoles, quinazolines, and oxadiazolines.[5][6]

- **Development of Bioactive Molecules:** The hydrazide-hydrazone scaffold is a common feature in molecules exhibiting a broad spectrum of pharmacological activities.[\[1\]](#)[\[7\]](#) This includes the development of potential anticancer, antimicrobial, and enzyme-inhibiting agents.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Coordination Chemistry:** The ability of aroylhydrazones to chelate with transition metals makes them valuable ligands in coordination chemistry.[\[11\]](#)

Synthesis of Bioactive Agents

Derivatives of 4-hydroxybenzaldehyde hydrazone have shown considerable promise in the development of therapeutic agents. The combination of the hydrazone moiety with other pharmacophores, such as benzothiazole or isonicotinic hydrazide, can lead to compounds with enhanced biological effects.[\[2\]](#)

Antimicrobial and Antifungal Agents

Hydrazide-hydrazone derivatives are frequently investigated for their antimicrobial properties.[\[1\]](#) For instance, compounds derived from 4-hydroxybenzaldehyde have demonstrated activity against various bacterial and fungal strains, including *S. aureus*, *E. coli*, and *P. aeruginosa*.[\[11\]](#) The synthesis often involves the condensation of a hydrazide with 4-hydroxybenzaldehyde.

Anticancer Agents

Numerous studies have highlighted the anticancer potential of hydrazone derivatives.[\[8\]](#)[\[9\]](#) They have been shown to exhibit cytotoxic effects against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells.[\[8\]](#)[\[12\]](#) The mechanism of action can involve the induction of apoptosis and inhibition of key enzymes.[\[8\]](#)

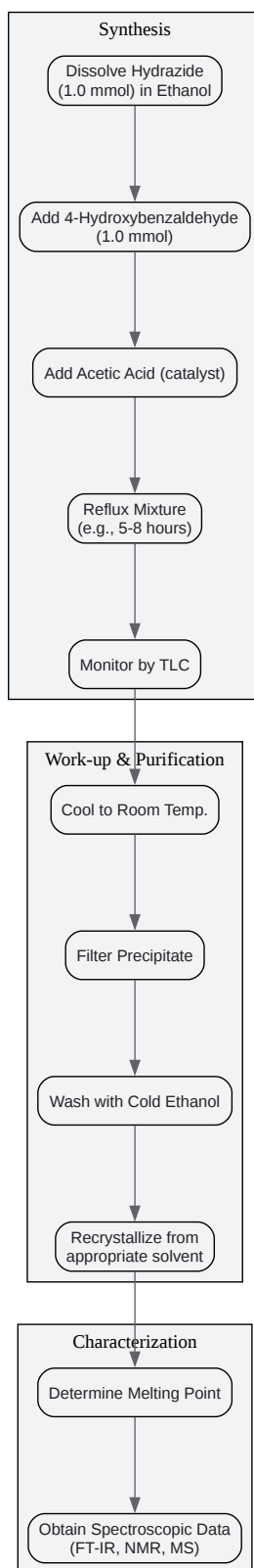
Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of hydrazone derivatives using 4-hydroxybenzaldehyde as a key reagent.

Protocol 1: General Synthesis of 4-Hydroxybenzaldehyde Aroylhydrazones

This protocol describes a general method for the condensation of 4-hydroxybenzaldehyde with a variety of aroyl hydrazides.

Workflow for Synthesis and Characterization



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Caption: General workflow for hydrazone synthesis.

Materials:

- 4-Hydroxybenzaldehyde (1.0 mmol)
- Appropriate benzohydrazide (e.g., 4-hydroxybenzohydrazide) (1.0 mmol)[13]
- Ethanol or Methanol (10-20 mL)[6]
- Glacial Acetic Acid (catalytic amount, ~5 drops)[5]

Procedure:

- Dissolve the selected benzohydrazide (1.0 mmol) in ethanol (10 mL) in a round-bottom flask. [13]
- Add 4-hydroxybenzaldehyde (1.0 mmol) to the solution.
- Add a few drops of glacial acetic acid to catalyze the reaction.[5]
- Attach a condenser and reflux the mixture for a period ranging from 2 to 8 hours. The reaction progress should be monitored using Thin Layer Chromatography (TLC).[5][14]
- After completion, allow the reaction mixture to cool to room temperature.
- The precipitated solid product is collected by filtration.
- The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure hydrazone.[5]
- The final product is characterized by determining its melting point and using spectroscopic methods such as FT-IR, NMR, and Mass Spectrometry.

Table 1: Synthesis of Various Hydrazone Derivatives

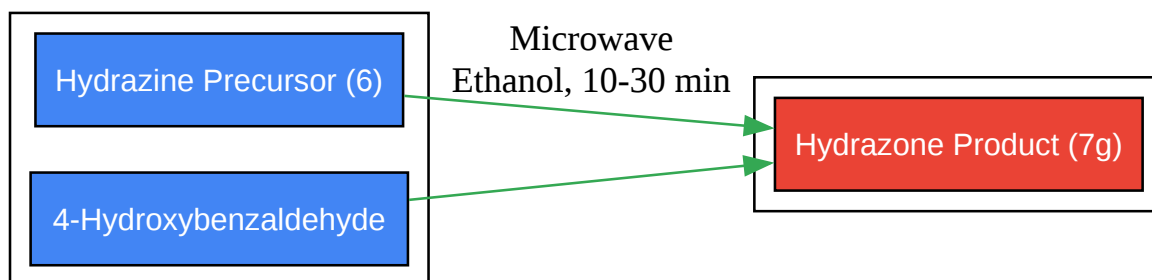
Entry	Aldehyde /Ketone	Hydrazide	Solvent	Condition s	Yield (%)	Ref
1	4-Hydroxybenzaldehyde	4-Hydroxybenzohydrazide	Methanol	Reflux, 2h, AcOH (cat.)	96	[14]
2	4-Hydroxybenzaldehyde	Benzoyl Hydrazine	Ethanol	Reflux	N/A	[11]
3	4-Formylimidazole	4-Hydroxybenzohydrazide	Ethanol	Reflux, 5h	N/A	[13]
4	Various Aldehydes	Isonicotinic Hydrazide	Acetone	Reflux	N/A	[2]
5	Isatin	Acid Hydrazide [E1]	Ethanol	Reflux, 8h, AcOH (cat.)	71	[5]

N/A: Data not available in the cited source.

Protocol 2: Microwave-Assisted Synthesis of a Benzothiazole-Hydrazone Derivative

This protocol details a more rapid, microwave-assisted synthesis, which can significantly reduce reaction times.

Reaction Scheme



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Caption: Microwave-assisted hydrazone synthesis.

Materials:

- N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide (Compound 6) (290 mg, 0.75 mmol)
- 4-Hydroxybenzaldehyde (100 mg, 0.825 mmol)
- Ethanol

Procedure:

- Combine the hydrazine precursor 6 (0.75 mmol) and 4-hydroxybenzaldehyde (0.825 mmol) in a suitable vessel for microwave synthesis.
- Add ethanol as the solvent.
- Subject the mixture to microwave irradiation for 10 to 30 minutes.
- After the reaction, the product is isolated, typically yielding a white solid.
- The final product (7g) was obtained with an 85% yield.

Table 2: Characterization Data for Selected Hydrazones

Compound	Method	Yield (%)	M.P. (°C)	Spectroscopic Highlights	Ref
1g	Conventional	96	261	-	[14]
7a	Microwave	N/A	N/A	IR (cm ⁻¹): 3316 (N-H), 1701 & 1664 (C=O), 1600 (C=N). MS (m/z): 489.9 [M+H] ⁺ .	
7g	Microwave	85	257-258	¹ H NMR (DMSO-d ₆): δ 11.51/11.40 (s, 1H, NH), 9.63/9.51 (s, 1H, NH).	

N/A: Data not available in the cited source.

Conclusion

4-Hydroxybenzaldehyde hydrazone and its parent aldehyde are invaluable platforms in synthetic organic and medicinal chemistry. The straightforward synthesis of hydrazone derivatives, coupled with their significant and tunable biological activities, ensures their continued importance for researchers in drug discovery and materials science. The protocols and data presented here offer a practical guide for the utilization of this versatile chemical building block.

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